molecular formula C18H16N4 B12947471 N1,N1'-(Cyclohexa-2,5-diene-1,4-diylidene)bis(benzene-1,4-diamine) CAS No. 151746-34-8

N1,N1'-(Cyclohexa-2,5-diene-1,4-diylidene)bis(benzene-1,4-diamine)

Cat. No.: B12947471
CAS No.: 151746-34-8
M. Wt: 288.3 g/mol
InChI Key: NHEFDVPCWHJMGK-UHFFFAOYSA-N
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Description

N1,N1’-(Cyclohexa-2,5-diene-1,4-diylidene)bis(benzene-1,4-diamine) is a complex organic compound characterized by its unique structure, which includes a cyclohexa-2,5-diene core linked to benzene-1,4-diamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1’-(Cyclohexa-2,5-diene-1,4-diylidene)bis(benzene-1,4-diamine) typically involves the reaction of benzene-1,4-diamine with cyclohexa-2,5-diene derivatives. One common method includes the reaction of (chlorosulfanyl)benzenes with benzene-1,4-diamines in the presence of pyridine at low temperatures (around 0°C) to form the desired product . Another approach involves the use of arenethiols and N,N’-dichlorocyclohexa-2,5-diene-1,4-diylidene under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to facilitate the reaction. The purification process often involves recrystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

N1,N1’-(Cyclohexa-2,5-diene-1,4-diylidene)bis(benzene-1,4-diamine) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, N1,N1’-(Cyclohexa-2,5-diene-1,4-diylidene)bis(benzene-1,4-diamine) is used as a precursor for synthesizing other complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

This compound has shown potential biological activity, including antifungal, antibacterial, and anticancer properties . Its ability to interact with biological molecules makes it a candidate for drug development and other biomedical applications.

Medicine

In medicine, derivatives of this compound are being studied for their therapeutic potential. Their biological activity suggests they could be used in the treatment of various diseases, including infections and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics . These materials can be applied in electronics, coatings, and other advanced technologies.

Mechanism of Action

The mechanism by which N1,N1’-(Cyclohexa-2,5-diene-1,4-diylidene)bis(benzene-1,4-diamine) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include oxidative stress, apoptosis, and inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N1’-(Cyclohexa-2,5-diene-1,4-diylidene)bis(benzene-1,4-diamine) is unique due to its specific combination of a cyclohexa-2,5-diene core and benzene-1,4-diamine groups. This structure imparts distinct chemical and biological properties, making it valuable for diverse applications in research and industry.

Properties

CAS No.

151746-34-8

Molecular Formula

C18H16N4

Molecular Weight

288.3 g/mol

IUPAC Name

4-[[4-(4-aminophenyl)iminocyclohexa-2,5-dien-1-ylidene]amino]aniline

InChI

InChI=1S/C18H16N4/c19-13-1-5-15(6-2-13)21-17-9-11-18(12-10-17)22-16-7-3-14(20)4-8-16/h1-12H,19-20H2

InChI Key

NHEFDVPCWHJMGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=CC=C(C=C2)N)C=CC1=NC3=CC=C(C=C3)N

Origin of Product

United States

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